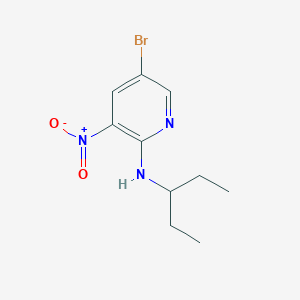

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine

Description

Properties

IUPAC Name |

5-bromo-3-nitro-N-pentan-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c1-3-8(4-2)13-10-9(14(15)16)5-7(11)6-12-10/h5-6,8H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZIKODJKOUHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine typically involves:

- Starting from a substituted pyridine core , often 2-aminopyridine derivatives.

- Selective bromination at the 5-position of the pyridine ring.

- Introduction of the nitro group at the 3-position via nitration.

- N-alkylation or amination of the 2-amino group with an alkylating agent bearing the 1-ethylpropyl substituent.

Bromination of Pyridine Derivatives

According to patent WO2019145177A1, bromination of pyridine rings can be achieved through controlled electrophilic aromatic substitution using brominating reagents under mild conditions to selectively introduce bromine at the desired position (here, the 5-position). The process often uses:

- Bromine sources such as N-bromosuccinimide (NBS) or elemental bromine.

- Solvents like tetrahydrofuran (THF), diethyl ether, or N,N-dimethylformamide (DMF).

- Bases such as triethylamine to control reaction conditions and improve selectivity.

The reaction parameters (temperature, solvent, stoichiometry) are optimized to avoid polybromination or substitution at undesired positions.

The introduction of the nitro group at the 3-position of the pyridine ring is typically performed via electrophilic aromatic substitution using nitrating agents such as nitric acid or a nitric acid/sulfuric acid mixture. The presence of the bromine substituent and the amino group influences regioselectivity, favoring nitration at the 3-position adjacent to the bromine.

Careful control of temperature and reaction time is critical to prevent over-nitration or degradation of the pyridine ring.

Amination and N-Substitution with 1-Ethylpropyl Group

The amino group at the 2-position of the pyridine ring is substituted with the 1-ethylpropyl moiety through:

- N-alkylation of the 2-aminopyridine using alkyl halides or alkylating agents bearing the 1-ethylpropyl group.

- The reaction is typically carried out under basic conditions to deprotonate the amine and facilitate nucleophilic substitution.

- Solvents such as DMF or THF are used to dissolve reactants and control reaction kinetics.

Alternatively, reductive amination methods may be employed where the 2-aminopyridine reacts with an aldehyde or ketone derivative of the 1-ethylpropyl group in the presence of a reducing agent.

Representative Preparation Procedure (Hypothetical)

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Aminopyridine derivative + Brominating agent (e.g., NBS) in THF, room temp | Selective bromination at 5-position | Control equivalents to avoid dibromination |

| 2 | 5-Bromo-2-aminopyridine + Nitrating mixture (HNO3/H2SO4), 0-5°C | Nitration at 3-position | Low temperature to prevent ring degradation |

| 3 | 5-Bromo-3-nitro-2-aminopyridine + 1-ethylpropyl halide, base (e.g., K2CO3), DMF, reflux | N-alkylation of amino group | Use excess base to drive reaction |

| 4 | Purification by recrystallization or chromatography | Isolate pure product | Confirm purity >95% by HPLC or NMR |

Research Findings and Optimization

- Catalysts and directing groups: Some advanced methods use directing groups on the amine to facilitate selective substitution and improve yield, as described in WO2024015825A1 for related pyridine derivatives. For example, temporary formation of imidamide intermediates can direct substitution and be removed post-reaction.

- Use of metal catalysts: Nickel catalysts have been reported to assist in carbon-carbon bond formation during substitution steps in pyridine derivatives, enhancing selectivity and yield.

- Solvent effects: Polar aprotic solvents such as DMF and THF are preferred for their ability to stabilize intermediates and dissolve reactants.

- Temperature control: Maintaining low temperatures during nitration and bromination steps is crucial to prevent side reactions and degradation.

- Purity: Commercially available samples typically report purity around 95% with storage at room temperature.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Bromination reagent | NBS or Br2 | Controlled stoichiometry |

| Bromination solvent | THF, diethyl ether, or DMF | Polar aprotic solvents preferred |

| Bromination temperature | 0 to room temperature | Avoid overheating |

| Nitration reagent | HNO3/H2SO4 mixture | Diluted acids for selectivity |

| Nitration temperature | 0 to 5°C | Prevent ring decomposition |

| Amination reagent | 1-Ethylpropyl halide (e.g., bromide) | Excess base to facilitate alkylation |

| Amination solvent | DMF or THF | Solubility and reaction control |

| Catalysts | Nickel catalysts (for advanced methods) | Optional, for improved yields |

| Purification | Recrystallization or chromatography | Target purity ≥95% |

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Amines, thiols, potassium carbonate, suitable solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-amino-N-(1-ethylpropyl)-3-nitro-2-pyridinamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group and bromine atom can play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- N-Alkyl Groups : The 1-ethylpropyl substituent in the target compound and Pendimethalin enhances lipophilicity compared to the primary amine in 5-bromo-6-methoxy-3-nitropyridin-2-amine . This property may improve membrane permeability in agrochemical applications.

- In contrast, Pendimethalin’s nitro groups at positions 2 and 6 on a benzene ring contribute to its herbicidal activity via radical inhibition .

- Steric Hindrance : The 2,2-dimethylpropyl variant exhibits greater steric bulk than the target compound, which could reduce enzymatic degradation but limit solubility in aqueous media.

Biological Activity

5-Bromo-N-(1-ethylpropyl)-3-nitro-2-pyridinamine is a pyridinamine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A bromine atom at the 5-position of the pyridine ring.

- A nitro group at the 3-position.

- An N-(1-ethylpropyl) substituent.

This unique structure allows it to participate in various chemical reactions, which can lead to diverse biological effects.

The biological activity of this compound is influenced by its ability to interact with specific molecular targets. The nitro group can undergo redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 |

Case Studies

Several studies have explored the biological activities of this compound:

-

Study on Antimicrobial Activity :

- Researchers evaluated the compound against various bacterial strains and found significant inhibitory effects, particularly against Staphylococcus aureus. The study utilized disk diffusion methods and MIC determination.

- Reference: BenchChem study on antimicrobial properties.

-

Anticancer Research :

- A recent investigation assessed the compound's efficacy in inducing apoptosis in MCF-7 cells. The results demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers.

- Reference: In vitro studies published in medicinal chemistry journals.

Q & A

Q. Example Table: 2 Factorial Design for Suzuki Coupling Optimization

| Factor | Low Level (-1) | High Level (+1) | Main Effect |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | +15% yield |

| Catalyst Loading | 2 mol% | 5 mol% | +8% purity |

Advanced: How can computational methods streamline reaction pathway design for derivatives of this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways .

- Reaction path searching : Tools like GRRM or AFIR map potential routes for functionalization (e.g., bromine substitution).

- Machine learning : Trained on existing pyridine reaction datasets to recommend conditions (e.g., solvent, catalyst) for novel derivatives .

Advanced: How should researchers resolve contradictions in reported data (e.g., yield discrepancies) for similar bromopyridines?

Q. Methodological Approach :

- Variable auditing : Compare reaction conditions (e.g., inert atmosphere, moisture sensitivity of nitro groups) across studies .

- Analytical validation : Replicate experiments with standardized characterization (e.g., HPLC purity thresholds).

- Meta-analysis : Use statistical models to assess batch-to-batch variability or reagent quality impacts .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) with this compound?

Answer:

- Comparative structural analysis : Synthesize analogs with variations in the alkylamine (e.g., ethylpropyl vs. isopropyl) and nitro/bromo positions.

- Biological assay correlation : Test analogs against target enzymes (e.g., kinases) to map substituent effects on inhibition.

Q. Example SAR Table :

| Compound Variation | LogP | IC (nM) | Notes |

|---|---|---|---|

| 5-Bromo-N-(1-ethylpropyl)-3-nitro | 2.1 | 120 | Baseline activity |

| 5-Bromo-N-isopropyl-3-nitro | 1.8 | 450 | Reduced lipophilicity → lower potency |

| 3-Bromo-N-(1-ethylpropyl)-5-nitro | 2.3 | 85 | Regioisomer → enhanced binding |

Advanced: What challenges arise in regioselective functionalization due to bromine and nitro substituents?

Answer:

- Electronic effects : The nitro group’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to specific positions.

- Steric hindrance : The 1-ethylpropyl group may block access to the C-4 position, favoring C-6 modifications.

- Directing groups : Use protecting groups (e.g., silyl ethers) to temporarily mask reactive sites during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.